N-Hydroxy-3,4,5-trimethoxy-benzamidine
Overview
Description
N-Hydroxy-3,4,5-trimethoxy-benzamidine is a synthetic compound known for its potential therapeutic applications, particularly in cancer research. It is a derivative of resveratrol, a natural polyphenol found in grape skins and other fruits, which has been modified to enhance its biological activity .
Mechanism of Action
Target of Action
N-Hydroxy-3,4,5-trimethoxy-benzamidine (also known as KITC) is a novel resveratrol analog . Its primary target is ribonucleotide reductase (RR) , a key enzyme in DNA synthesis .
Mode of Action
KITC interacts with ribonucleotide reductase, inhibiting its activity . This interaction results in a significant reduction in the concentration of deoxyribonucleoside triphosphates, the products of RR .
Biochemical Pathways
The inhibition of RR by KITC affects the DNA synthesis pathway . This leads to a disruption in cell proliferation, causing cells to arrest in the G0/G1 phase and deplete in the S phase of the cell cycle .
Pharmacokinetics
Its effects on human pancreatic cancer cell lines aspc-1 and bxpc-3 were observed after 7 days of incubation , suggesting it may have suitable bioavailability for therapeutic use.
Result of Action
KITC induces dose-dependent apoptosis in both pancreatic cancer cell lines . It also acts synergistically with gemcitabine, a chemotherapy drug, in growth inhibition assays . This suggests that KITC could potentially enhance the efficacy of existing chemotherapeutic regimens.
Action Environment
While specific environmental factors influencing KITC’s action, efficacy, and stability are not detailed in the available literature, it’s worth noting that the effectiveness of many drugs can be influenced by factors such as pH, temperature, and the presence of other compounds
Biochemical Analysis
Biochemical Properties
N-Hydroxy-3,4,5-trimethoxy-benzamidine has been found to interact with ribonucleotide reductase (RR), a key enzyme of DNA synthesis . It influences the concentration of deoxyribonucleoside triphosphates, the products of RR . The nature of these interactions is such that it inhibits the activity of RR .
Cellular Effects
This compound has been investigated in HL-60 human promyelocytic leukemia cells . It causes a dose-dependent induction of apoptosis . It also influences cell function by affecting the cell cycle distribution .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with RR . It inhibits RR, thereby affecting the synthesis of DNA . This leads to changes in gene expression and induces apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in studies involving HL-60 human promyelocytic leukemia cells
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA synthesis, where it interacts with the enzyme RR
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then subjected to various chemical reactions to introduce the hydroxy and amidine groups .
Industrial Production Methods
For industrial applications, the synthesis of 3,4,5-trimethoxybenzaldehyde can be achieved from p-cresol using aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to an aldehyde using various synthetic methods .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,4,5-trimethoxy-benzamidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing its biological activity.
Substitution: Substitution reactions can introduce different functional groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include sodium metabisulphite for oxidation and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and solvents like hexane and water for separation .
Major Products Formed
The major products formed from these reactions include various polymethoxylated derivatives, which have shown enhanced biological activity compared to the parent compound .
Scientific Research Applications
Chemistry: As a precursor for synthesizing other biologically active compounds.
Biology: For studying cell cycle regulation and apoptosis.
Industry: As an intermediate in the synthesis of pharmaceutical drugs.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: The parent compound, known for its antioxidant and anticancer properties.
Polymethoxylated Resveratrol Derivatives: These compounds have shown stronger antiproliferative effects than resveratrol in tumor cell lines.
Benzimidazole Derivatives: Known for their extensive range of therapeutic applications, including anticancer activity.
Uniqueness
N-Hydroxy-3,4,5-trimethoxy-benzamidine is unique due to its enhanced biological activity compared to resveratrol and other derivatives. Its ability to inhibit ribonucleotide reductase and induce apoptosis makes it a promising candidate for further research and potential therapeutic applications .
Properties
IUPAC Name |
N'-hydroxy-3,4,5-trimethoxybenzenecarboximidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-7-4-6(10(11)12-13)5-8(15-2)9(7)16-3/h4-5,13H,1-3H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVDBVAKULULZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648828-04-9 | |
Record name | [C(Z)]-N′-Hydroxy-3,4,5-trimethoxybenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1648828-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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